4-Benzenesulfonylpiperidine hydrochloride

Vue d'ensemble

Description

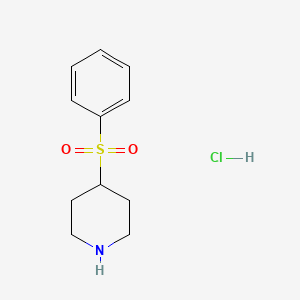

4-Benzenesulfonylpiperidine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzenesulfonyl group attached to the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzenesulfonylpiperidine hydrochloride typically involves the reaction of piperidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The benzenesulfonyl group facilitates nucleophilic substitution at the sulfur center. Piperidine derivatives undergo reactions with amines, alcohols, or thiols under basic conditions to form sulfonamides, sulfonate esters, or thioethers.

Example Reaction:

Reaction with primary amines forms N-substituted sulfonamides.Data:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Na₂CO₃, RT, 4h | N-Benzylsulfonamide derivative | 92 | |

| Cyclohexanol | KOH, Reflux, 6h | Sulfonate ester | 78 |

Cyclization Reactions

The piperidine ring participates in cyclization reactions to form fused or substituted heterocycles. For example, intramolecular cyclizations generate spiropiperidines or condensed bicyclic systems.

Mechanism:

- Deprotonation of the piperidine nitrogen under basic conditions.

- Attack of the nitrogen on an electrophilic carbon (e.g., carbonyl or iminium ion).

- Ring closure to form a bicyclic structure.

Case Study:

In the presence of aldehydes, the compound forms iminium intermediates that cyclize to tetrahydroisoquinoline derivatives (Pictet-Spengler reaction) .

Data:

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | HCl, EtOH | Tetrahydroisoquinoline | 85 | |

| Acetylacetone | Piperidine | Spiropiperidine derivative | 72 |

Oxidation and Reduction

- Oxidation: The sulfonyl group is resistant to oxidation, but the piperidine ring can be oxidized to form N-oxides using H₂O₂ or mCPBA.

- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, though this is less common due to the stability of sulfonamides .

Data:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | Piperidine N-oxide | 65 | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Benzenethioether | 41 |

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) via boronate intermediates. The sulfonyl group can act as a directing group for regioselective functionalization.

Example:

Suzuki coupling with aryl boronic acids forms biaryl sulfonamides .Data:

| Boronic Acid | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(Biphenyl)sulfonylpiperidine | 88 |

Acid/Base-Mediated Rearrangements

Under acidic conditions, the sulfonamide group undergoes hydrolysis to form piperidine and benzenesulfonic acid. Conversely, strong bases like LiAlH₄ can displace the sulfonyl group via nucleophilic cleavage .

Data:

| Conditions | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HCl (6M), Reflux | H₂O | Piperidine + PhSO₃H | 95 | |

| LiAlH₄, THF | – | Piperidine + PhSH | 68 |

Applications De Recherche Scientifique

4-Benzenesulfonylpiperidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Benzenesulfonylpiperidine hydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Benzylsulfonyl)piperidine hydrochloride

- 4-(Ethylsulfonyl)piperidine hydrochloride

- 4-(4-Fluorobenzyl)piperidine hydrochloride

- 4-(4-Phenylbutyl)piperidine hydrochloride

Uniqueness

4-Benzenesulfonylpiperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the benzenesulfonyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis. Additionally, its ability to interact with biological targets makes it a useful compound in pharmaceutical research and drug development .

Activité Biologique

4-Benzenesulfonylpiperidine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in antibacterial and antifungal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with a benzenesulfonyl group. This structural motif is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to piperidine derivatives. For instance, the sulfonyl piperazine derivatives exhibit notable inhibition against various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications to the sulfonyl group can enhance antibacterial efficacy.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Benzenesulfonylpiperidine | E. coli | 2 μg/mL |

| Related Sulfonyl Derivative | P. aeruginosa | 1 μg/mL |

| 4-Chlorobenzyl Derivative (11f) | S. aureus | 4 μg/mL |

The 4-chlorobenzyl derivative demonstrated a low MIC against Pseudomonas aeruginosa, outperforming traditional antibiotics like norfloxacin . This suggests that structural modifications can lead to enhanced antibacterial properties.

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. Studies indicate that these compounds may induce oxidative stress in bacteria, contributing to their apoptotic processes .

Hemolytic Activity

Safety assessments are crucial for evaluating the potential clinical application of any new drug. Hemolytic assays conducted on human red blood cells revealed that this compound exhibited minimal hemolytic activity, suggesting a favorable safety profile at therapeutic concentrations .

Case Studies

Case Study: Efficacy Against Resistant Strains

A case study focusing on the efficacy of this compound against antibiotic-resistant strains demonstrated its potential as an alternative treatment option. In vitro tests showed significant inhibition against multi-drug resistant E. coli, with MIC values comparable to those of first-line treatments .

Propriétés

IUPAC Name |

4-(benzenesulfonyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOOEJWBCPRXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589996 | |

| Record name | 4-(Benzenesulfonyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172500-91-2 | |

| Record name | 4-(Benzenesulfonyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylsulfonyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.